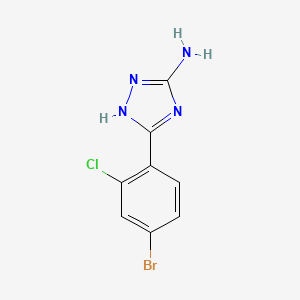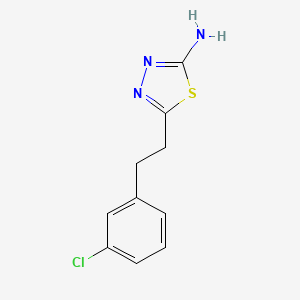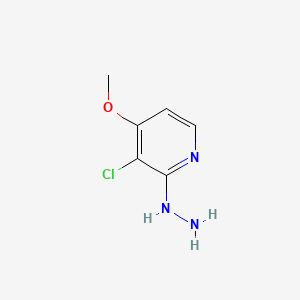
7-Fluorobenzofuran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzofuran-3-carbaldehyde is a chemical compound belonging to the benzofuran family, characterized by a fluorine atom at the 7th position and an aldehyde group at the 3rd position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of fluorobenzene with furan-2-carbaldehyde, followed by cyclization to form the benzofuran ring . Another approach involves the use of palladium-catalyzed coupling reactions to introduce the fluorine atom and aldehyde group simultaneously .
Industrial Production Methods: Industrial production of 7-Fluorobenzofuran-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluorobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Formation of 7-fluorobenzofuran-3-carboxylic acid.
Reduction: Formation of 7-fluorobenzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Fluorobenzofuran-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with cellular membranes and molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position.
7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom.
Quinoline-7-carbaldehyde: A different heterocyclic structure with similar functional groups.
Uniqueness: 7-Fluorobenzofuran-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde group, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C9H5FO2 |
|---|---|
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
7-fluoro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H |
InChI-Schlüssel |
QITRGDRWVYUJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)OC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)



![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)



![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)

![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)


